1-Cyclobutylethanamine hydrochloride

Description

Systematic IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-cyclobutylethanamine hydrochloride . This nomenclature reflects the substitution pattern of the ethylamine group (-CH2NH2) at the 1-position of the cyclobutane ring, with the hydrochloride salt form explicitly noted.

CAS Registry Numbers and Synonyms

The compound is registered under the Chemical Abstracts Service (CAS) number 904733-73-9 , a unique identifier critical for regulatory and commercial tracking. Synonyms and alternative designations include:

- 1-Cyclobutyl-ethylamine HCl

- 1-Cyclobutylethan-1-amine hydrochloride

- (1-Cyclobutylethyl)amine hydrochloride.

Table 1: Key Identifiers of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | |

| CAS Number | 904733-73-9 | |

| Molecular Formula | C₆H₁₄ClN | |

| Molecular Weight | 135.63–135.64 g/mol | |

| SMILES | Cl.CC(N)C1CCC1 |

Structural Relationship to Cyclobutane Derivatives

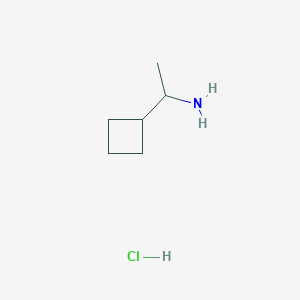

The compound’s core structure consists of a four-membered cyclobutane ring fused to an ethylamine side chain. This configuration distinguishes it from related cyclobutane derivatives such as cyclobutylmethylamine (CAS 4415-83-2), which features a methylamine group directly attached to the cyclobutane. The ethylamine substituent introduces greater conformational flexibility compared to smaller analogs, potentially enhancing its binding affinity in biological systems.

The hydrochloride salt form, a common modification for amine-containing compounds, improves stability and solubility in polar solvents. This structural feature aligns with trends observed in other pharmaceutically relevant amines, such as 2-cyclopentylethanamine hydrochloride (CAS 684221-26-9), where salt formation mitigates hygroscopicity and enhances crystallinity.

Properties

IUPAC Name |

1-cyclobutylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.ClH/c1-5(7)6-3-2-4-6;/h5-6H,2-4,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLHYWKUHCPUOOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Cyclobutylethanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is a cyclobutane-derived amine that has been studied for various pharmacological effects. Its unique structure contributes to its interaction with biological targets, making it a candidate for drug development.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Preliminary studies have shown that the compound may possess antimicrobial effects, making it a potential candidate for treating infections.

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, which could be beneficial in various therapeutic contexts .

- Enzyme Inhibition : It may interact with specific enzymes, influencing metabolic pathways and cell signaling. For instance, similar compounds have been found to inhibit glycogen synthase kinase 3 (GSK-3), which is relevant in neurodegenerative diseases.

The mechanism of action for this compound involves its binding to specific molecular targets. This interaction can modulate the activity of enzymes or receptors, thereby influencing cellular processes. The precise pathways affected depend on the context of use and the specific biological target engaged by the compound.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Activity

In a study examining the antimicrobial properties of cyclobutane derivatives, this compound was tested against several bacterial strains. The results indicated a notable reduction in bacterial growth, suggesting its potential as an antibacterial agent. Further research is needed to elucidate the exact mechanisms behind this activity.

Case Study: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of cyclobutane derivatives, including this compound. The compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro, highlighting its potential therapeutic applications in inflammatory diseases.

Comparative Analysis with Similar Compounds

The structural uniqueness of this compound sets it apart from other compounds. For example:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Isobutyl-1H-imidazol-5-yl)methanamine dihydrochloride | Contains an isobutyl group | Different pharmacological profile |

| (1-Methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride | Incorporates a benzimidazole moiety | Potentially distinct biological activities |

These comparisons underscore the importance of structural features in determining biological activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of 1-cyclobutylethanamine hydrochloride with structurally related compounds:

Key Observations :

- Lipophilicity: The benzyl group in N-benzylcyclohexylamine hydrochloride increases lipophilicity, which may improve blood-brain barrier penetration compared to non-aromatic analogs .

- Purity and Availability : this compound and its cyclopentyl analog are widely available at ≥95% purity, facilitating research use .

Research Findings

- Solubility: Cyclobutyl derivatives generally exhibit lower aqueous solubility than cyclopentyl analogs, attributed to the former’s non-planar structure and reduced hydrogen-bonding capacity .

- Synthetic Utility : The ethylamine backbone in this compound allows for straightforward functionalization, making it a preferred scaffold in medicinal chemistry .

Preparation Methods

Reductive Amination of Cyclobutyl Precursors

A common synthetic approach involves reductive amination of cyclobutyl aldehydes or ketones with ammonia or amine sources, followed by reduction using hydride reagents such as sodium borohydride or catalytic hydrogenation.

-

- Cyclobutyl aldehyde or ketone precursor

- Ammonia or primary amine source

- Reducing agent: sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), or catalytic hydrogenation (Pd/C)

- Solvents: ethanol, tetrahydrofuran (THF), or dichloromethane

- Temperature: 0°C to room temperature (20–25°C)

Example : Reductive amination of cyclobutanone with ammonia in ethanol, followed by NaBH4 reduction at 0°C to 25°C, yields 1-cyclobutylethanamine free base.

Hydrogenation of Nitrile Precursors

Another effective method is the catalytic hydrogenation of cyclobutyl nitriles to the corresponding primary amines.

-

- Cyclobutyl ethanenitrile as substrate

- Catalyst: palladium on carbon (Pd/C) or nickel silicate

- Hydrogen gas atmosphere

- Solvent: ethanol, ethyl acetate, or tetrahydrofuran

- Temperature: room temperature to 50°C

- Reaction time: 6–12 hours

Outcome : The nitrile is reduced to the primary amine with typical yields ranging from 70% to 85%.

Formation of Hydrochloride Salt

The free base amine is converted to its hydrochloride salt by:

- Passing dry hydrogen chloride gas into a solution of the amine in ethanol or ethyl acetate.

Alternatively, treatment with aqueous hydrochloric acid followed by solvent removal and recrystallization.

-

- Solvent: ethanol, ethyl acetate, or mixture

- Temperature: 15–25°C

- Stirring time: 30 minutes to 1 hour

Result : Formation of white crystalline 1-cyclobutylethanamine hydrochloride with high purity (>95%).

Summary Table of Preparation Methods

| Step | Method | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| 1 | Reductive amination | Cyclobutanone, NH3, NaBH4, EtOH, 0–25°C | 75–85 | >95 | Mild conditions, scalable |

| 2 | Nitrile hydrogenation | Cyclobutyl ethanenitrile, H2, Pd/C, EtOH, RT, 6–12 h | 70–85 | >95 | Catalyst choice critical |

| 3 | Salt formation | HCl gas, EtOH or EtOAc, 15–25°C, 30–60 min | 90–95 | >98 | Crystallization improves purity |

Detailed Research Findings and Optimization

Solvent Effects : Polar protic solvents such as ethanol and isopropanol enhance solubility of intermediates and facilitate hydrogenation steps. Aprotic solvents like THF can be used to improve selectivity in reductive amination.

Catalyst Selection : Palladium on carbon (Pd/C) is preferred for catalytic hydrogenation due to higher activity and selectivity compared to nickel catalysts. Catalyst loading and hydrogen pressure influence reaction rate and yield.

Temperature Control : Maintaining temperatures between 0°C and 25°C during reduction steps minimizes side reactions such as over-reduction or ring opening of the cyclobutyl ring.

Stoichiometry : Using a slight excess of reducing agent (1.2 to 1.5 equivalents) improves conversion without significant side product formation.

Purification : The hydrochloride salt is typically purified by recrystallization from ethyl acetate/ethanol mixtures, achieving purity levels suitable for research and pharmaceutical applications.

Analytical Characterization (Brief)

NMR Spectroscopy : ^1H NMR confirms the presence of cyclobutyl methylene protons (~1.8–2.5 ppm) and amine methylene protons (~3.0–3.2 ppm).

Mass Spectrometry : Molecular ion peak consistent with C6H13N·HCl (M+H at 131 g/mol).

HPLC : Purity >95% using C18 reverse phase columns with acetonitrile/water mobile phases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 1-cyclobutylethanamine hydrochloride, and how can yield and purity be optimized?

- Methodological Answer : A typical synthesis involves reacting cyclobutanone with ethylamine under reductive amination conditions (e.g., using sodium cyanoborohydride or catalytic hydrogenation). The amine intermediate is then treated with hydrochloric acid to form the hydrochloride salt. To optimize yield, control reaction temperature (e.g., 0–25°C) and stoichiometry of the reducing agent. Purification via recrystallization in ethanol/water mixtures improves purity. Monitor intermediates using TLC or HPLC to identify side products (e.g., over-reduced byproducts) .

Q. How should researchers characterize the physicochemical properties of this compound?

- Methodological Answer : Key properties include:

- Melting Point : Use differential scanning calorimetry (DSC) to confirm consistency with literature values (e.g., >200°C for similar cycloalkylamine hydrochlorides).

- Solubility : Perform equilibrium solubility studies in water, DMSO, and ethanol using UV-Vis spectroscopy or gravimetric analysis.

- Stability : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring for degradation products .

Q. What safety precautions are critical during handling and disposal of this compound?

- Methodological Answer :

- Personal Protection : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .

- Waste Management : Neutralize aqueous waste with sodium bicarbonate before disposal. Solid waste should be stored in sealed containers and processed by licensed hazardous waste facilities .

- Emergency Protocols : For spills, absorb with inert material (e.g., vermiculite) and rinse with water. Ventilate the area immediately .

Advanced Research Questions

Q. How can mechanistic studies elucidate the cyclobutane ring's influence on the compound's reactivity?

- Methodological Answer :

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to analyze ring strain and electronic effects on amine basicity. Compare with experimental pKa values measured via potentiometric titration .

- Kinetic Studies : Monitor reaction rates of 1-cyclobutylethanamine in nucleophilic substitution reactions (e.g., with benzyl chloride) versus non-cyclic analogs. Use NMR or GC-MS to track intermediates .

Q. What analytical techniques resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

- Methodological Answer :

- 2D NMR (HSQC, HMBC) : Assign ambiguous proton/carbon signals and identify impurities (e.g., residual solvents or diastereomers).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and detect trace byproducts (e.g., oxidation products).

- X-ray Crystallography : Resolve structural ambiguities caused by conformational flexibility in the cyclobutane ring .

Q. How should researchers design in vitro assays to study the compound's pharmacological potential?

- Methodological Answer :

- Target Selection : Prioritize receptors with known affinity for cycloalkylamines (e.g., sigma-1 or serotonin receptors) based on structural analogs .

- Assay Conditions : Use HEK-293 cells transfected with target receptors. Measure calcium flux (Fluo-4 dye) or cAMP levels (ELISA) at 1–100 µM compound concentrations. Include controls for nonspecific binding (e.g., excess cold ligand) .

- Data Interpretation : Apply nonlinear regression (e.g., GraphPad Prism) to calculate IC50 values. Cross-validate with orthogonal methods like radioligand binding .

Q. What strategies mitigate batch-to-batch variability in synthetic batches?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progression and intermediate purity.

- Design of Experiments (DoE) : Vary parameters (temperature, solvent ratio) systematically to identify critical quality attributes (CQAs) affecting reproducibility .

Q. How can researchers address discrepancies between computational predictions and experimental bioactivity results?

- Methodological Answer :

- Structural Validation : Re-examine docking poses (e.g., AutoDock Vina) with molecular dynamics simulations (100 ns trajectories) to assess binding mode stability.

- Off-Target Screening : Use a broad-panel kinase or GPCR assay to identify unintended interactions.

- Metabolite Profiling : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS to rule out rapid inactivation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.